5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring, a morpholine moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole ring is replaced by the morpholine group.
Formation of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another compound with a morpholine moiety and a chloro substituent, but with a different core structure.
5-Chloro-2-(morpholin-4-ylmethyl)-3,4-dihydroisoquinoline: A compound with a similar morpholine group and chloro substituent but with an isoquinoline core.
Uniqueness
5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups and its benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62104-01-2 |
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Molecular Formula |
C14H15ClN2O4 |
Molecular Weight |
310.73 g/mol |
IUPAC Name |
5-chloro-3-(3-morpholin-4-yl-2-oxopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H15ClN2O4/c15-10-1-2-13-12(7-10)17(14(19)21-13)9-11(18)8-16-3-5-20-6-4-16/h1-2,7H,3-6,8-9H2 |
InChI Key |
UXJQXRDJFVNROO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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